molecular formula C9H4BrNS B1371706 6-Bromobenzo[b]thiophene-2-carbonitrile CAS No. 1190198-24-3

6-Bromobenzo[b]thiophene-2-carbonitrile

Cat. No.: B1371706
CAS No.: 1190198-24-3
M. Wt: 238.11 g/mol
InChI Key: FTEMXAFPAPECGA-UHFFFAOYSA-N
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Description

6-Bromobenzo[b]thiophene-2-carbonitrile is a chemical compound that belongs to the family of benzothiophene derivatives. It has the molecular formula C9H4BrNS and a molecular weight of 238.11 g/mol. This compound is characterized by the presence of a bromine atom and a nitrile group attached to a benzothiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

6-Bromobenzo[b]thiophene-2-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to inhibit certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic pathways and affect the bioavailability of other compounds. Additionally, it has a high gastrointestinal absorption rate and can permeate the blood-brain barrier .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cytochrome P450 enzymes can lead to altered gene expression profiles related to detoxification and metabolic processes . Furthermore, its ability to permeate the blood-brain barrier suggests potential effects on neuronal cells and brain function. Studies have shown that this compound can modulate the activity of various signaling pathways, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of cytochrome P450 enzymes is a key mechanism, where it binds to the active site of these enzymes, preventing their normal catalytic activity . This inhibition can lead to the accumulation of substrates that are normally metabolized by these enzymes, resulting in altered metabolic flux. Additionally, this compound may interact with other proteins and receptors, further influencing cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound can lead to sustained inhibition of cytochrome P450 enzymes, resulting in prolonged alterations in metabolic pathways and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound primarily inhibits cytochrome P450 enzymes, leading to changes in metabolic pathways without significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of unmetabolized substrates and the disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. By inhibiting these enzymes, the compound can alter the metabolism of various endogenous and exogenous compounds . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound has a high gastrointestinal absorption rate and can permeate the blood-brain barrier . It is likely transported within cells via passive diffusion, given its lipophilicity. Once inside the cells, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is likely to be distributed in the cytoplasm and may also localize to specific organelles, such as the endoplasmic reticulum, where cytochrome P450 enzymes are predominantly found . This localization is essential for its inhibitory effects on these enzymes and its subsequent impact on cellular processes. Additionally, any post-translational modifications or targeting signals may further influence the subcellular distribution of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzo[b]thiophene-2-carbonitrile typically involves the bromination of benzo[b]thiophene followed by the introduction of a nitrile group. One common method includes the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromobenzo[b]thiophene is then reacted with a cyanating agent like copper(I) cyanide to introduce the nitrile group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

6-Bromobenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzothiophene: Similar structure but lacks the nitrile group, making it less versatile in certain synthetic applications.

    6-Bromobenzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.

Uniqueness

6-Bromobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of compounds, offering versatility that similar compounds may lack .

Properties

IUPAC Name

6-bromo-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEMXAFPAPECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280131
Record name 6-Bromobenzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190198-24-3
Record name 6-Bromobenzo[b]thiophene-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromobenzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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